[1]Benzofuro[3,2-c][1,2]oxazole
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Overview
Description
1Benzofuro[3,2-c][1,2]oxazole is a heterocyclic compound that consists of fused benzofuran and oxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1Benzofuro[3,2-c][1,2]oxazole typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) under mild conditions . Another method involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST and Deoxo-Fluor .
Industrial Production Methods
Industrial production methods for 1Benzofuro[3,2-c][1,2]oxazole are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions and using continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1Benzofuro[3,2-c][1,2]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Aryl halides and palladium catalysts in polar or nonpolar solvents depending on the desired regioselectivity.
Major Products
The major products formed from these reactions include various substituted derivatives of 1Benzofuro[3,2-c][1,2]oxazole, which can exhibit different biological and chemical properties.
Scientific Research Applications
1Benzofuro[3,2-c][1,2]oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1Benzofuro[3,2-c][1,2]oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Shares the benzofuran ring but lacks the oxazole ring.
Oxazole: Contains the oxazole ring but lacks the benzofuran ring.
Benzothiophene: Similar structure but contains a sulfur atom instead of an oxygen atom in the furan ring.
Uniqueness
1Benzofuro[3,2-c][1,2]oxazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity compared to its individual components, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
28589-99-3 |
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Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
[1]benzofuro[3,2-c][1,2]oxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-4-7-6(3-1)9-8(12-7)5-11-10-9/h1-5H |
InChI Key |
QDVLLWHENVKYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NOC=C3O2 |
Origin of Product |
United States |
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